

Commercial Suppliers and Technical Guide for Trimegestone-13C,d3 in Research

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Compound of Interest

Compound Name: Trimegestone-13C,d3

Cat. No.: B12365426

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the commercial availability and technical application of **Trimegestone-13C,d3**, an isotopically labeled synthetic progestin crucial for high-precision quantitative studies. This document outlines key product specifications from various suppliers, details a representative experimental protocol for its use as an internal standard in mass spectrometry, and illustrates the biological context of its mechanism of action through the progesterone receptor signaling pathway.

Commercial Availability

Trimegestone-13C,d3 is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. While specific quantitative data such as isotopic and chemical purity are typically provided on lot-specific Certificates of Analysis (CoA) or Certificates of Quality (CoQ), which can be requested from the suppliers, the following table summarizes the general product information available from prominent vendors.

Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	CAS Number (Unlabeled)
Axios Research	AR-T05992	C ₂₁ ¹³ CH ₂₇ D ₃ O ₃	346.49	74513-62-5
MedChemExpress	HY-106827S1	Not specified	Not specified	74513-62-5
Clearsynth	CS-BU-00084	Not specified	Not specified	74513-62-5
Santa Cruz Biotechnology	sc-486123	C ₂₂ H ₂₇ D ₃ O ₃	345.50	74513-62-5
Pharmaffiliates	PA STI 085220	C ₂₂ H ₂₇ D ₃ O ₃	345.49	Not specified

Application in Quantitative Analysis: Experimental Protocol

Isotopically labeled **Trimegestone-13C,d3** serves as an ideal internal standard for the quantification of Trimegestone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to highly accurate and precise measurements.[\[1\]](#)[\[2\]](#)

A generalized experimental protocol for the analysis of Trimegestone in human serum is outlined below. This protocol is a composite of established methods for steroid analysis and should be optimized for specific instrumentation and research questions.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Sample Preparation

- **Spiking:** To 100 µL of serum sample, calibrator, or quality control, add a known concentration of **Trimegestone-13C,d3** solution in methanol. The concentration of the internal standard should be optimized based on the expected analyte concentration range.
- **Protein Precipitation:** Add 300 µL of ice-cold acetonitrile to precipitate proteins.

- Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water).

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of steroids.
 - Mobile Phase: A gradient elution with water (A) and methanol (B), both containing 0.1% formic acid, is commonly used.
 - Flow Rate: A typical flow rate is 0.3 mL/min.
 - Injection Volume: 5-10 µL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for progestins.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Trimegestone and **Trimegestone-13C,d3** need to be determined by direct infusion and optimized.
 - Data Analysis: The concentration of Trimegestone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Trimegestone.

The following diagram illustrates the general workflow for this experimental protocol.



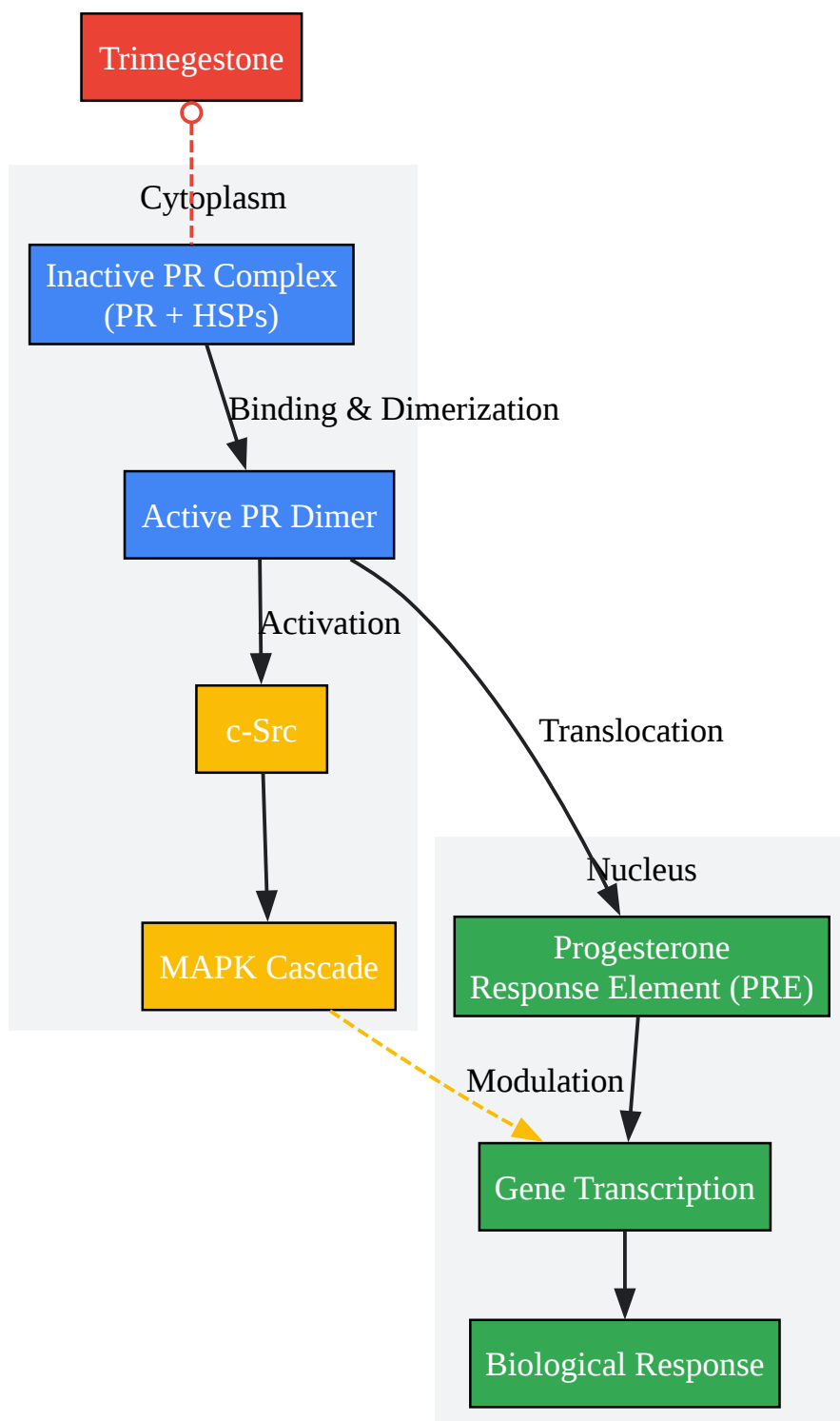
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Fig 1. Experimental workflow for the quantification of Trimegestone.

Mechanism of Action: Progesterone Receptor Signaling

Trimegestone is a potent synthetic progestin that exerts its biological effects by binding to and activating the progesterone receptor (PR). The progesterone receptor is a ligand-activated transcription factor that regulates the expression of target genes involved in various physiological processes, particularly in the female reproductive system.[9][10] The signaling pathway can be broadly divided into genomic and non-genomic actions.

The following diagram depicts a simplified overview of the progesterone receptor signaling pathway.



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Fig 2. Simplified Progesterone Receptor Signaling Pathway.

In the classical genomic pathway, Trimegestone diffuses into the cell and binds to the progesterone receptor, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[11] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[11] In the nucleus, the activated receptor dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11]

In addition to this direct genomic mechanism, progesterone receptors can also mediate rapid, non-genomic effects through the activation of cytoplasmic signaling cascades, such as the c-Src/MAPK pathway.[12][13][14] This can lead to the phosphorylation of the progesterone receptor and other transcription factors, further influencing gene expression.[12][14]

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